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Compound of Interest

Compound Name: 1-Bromo-2-iodo-4-nitrobenzene

Cat. No.: B1361577

Introduction

1-Bromo-2-iodo-4-nitrobenzene is a polysubstituted aromatic compound with significant
potential as a versatile building block in organic synthesis, particularly in the development of
novel pharmaceuticals and agrochemicals. The distinct electronic environments created by the
bromo, iodo, and nitro substituents on the benzene ring make it an interesting candidate for
cross-coupling reactions and other transformations. Accurate and comprehensive
spectroscopic data is crucial for the unambiguous identification, characterization, and quality
control of this compound.

Due to the limited availability of public experimental spectroscopic data for 1-Bromo-2-iodo-4-
nitrobenzene, this technical guide provides a comprehensive, predicted spectroscopic profile
based on the analysis of structurally related compounds and established spectroscopic
principles. This guide is intended to serve as a valuable resource for researchers, scientists,
and professionals in drug development by offering detailed predicted data for Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside generalized
experimental protocols for the acquisition of this data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Bromo-2-iodo-4-
nitrobenzene. This data has been estimated by considering the additive effects of the
substituents on a benzene ring, drawing from empirical data of analogous compounds.
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Table 1: Predicted *H NMR Data for 1-Bromo-2-iodo-4-
nitfrobenzene

Predicted Chemical ] o Predicted Coupling
Proton _ Predicted Multiplicity

Shift (ppm) Constant (J, Hz)
H-3 85-8.7 d ~2.5
H-5 8.2-84 dd ~8.5,~2.5
H-6 7.9-8.1 d ~8.5

Note: Predicted for a solution in CDCls. The chemical shifts are relative to tetramethylsilane
(TMS) at 0 ppm.

Table 2: Predicted **C NMR Data for 1-Bromo-2-iodo-4-

nitrobenzene

Carbon Predicted Chemical Shift (ppm)
C-1 (C-Br) 115 - 120

C-2 (C-I) 95 - 100

C-3 135- 140

C-4 (C-NO2) 148 - 152

C-5 128 - 132

C-6 125-129

Note: Predicted for a solution in CDCls. The chemical shifts are relative to tetramethylsilane
(TMS) at O ppm.

Table 3: Predicted IR Absorption Bands for 1-Bromo-2-
iodo-4-nitrobenzene
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Predicted Wavenumber

Vibrational Mode Intensity
(cm~)

Asymmetric NO2 Stretch 1520 - 1540 Strong

Symmetric NO2 Stretch 1340 - 1360 Strong

C-N Stretch 840 - 860 Medium

C-Br Stretch 550 - 650 Medium-Strong

C-I Stretch 500 - 600 Medium

C-H Aromatic Stretch 3050 - 3150 Medium-Weak

C=C Aromatic Stretch 1580 - 1610, 1450 - 1500 Medium-Strong

Table 4: Predicted Mass Spectrometry Data for 1-Bromo-
2-iodo-4-nitrobenzene

Parameter Predicted Value/Information
Molecular Formula CeH3BrINO2

Molecular Weight 327.9 g/mol

Predicted Molecular lon [M]* m/z 327, 329 (due to Br isotopes)
Major Predicted Fragments [M-NOz]*, [M-I]*, [M-Br]*, [CeHs]*

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for 1-Bromo-2-
iodo-4-nitrobenzene. Specific parameters may need to be optimized based on the
instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of 1-Bromo-2-iodo-4-nitrobenzene in approximately
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube.
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e Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength
of 400 MHz or higher.

e 'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.
o Set the spectral width to cover the aromatic region (approximately 0-10 ppm).
o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
o Reference the spectrum to the residual solvent peak.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Set the spectral width to cover the expected range for aromatic carbons (approximately
90-160 ppm).

o A significantly larger number of scans will be required compared to *H NMR due to the low
natural abundance of the 13C isotope.

o Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal. Ensure good contact between the sample and the
crystal by applying pressure.

o Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100-200 mg
of dry potassium bromide (KBr) in an agate mortar. Press the resulting powder into a thin,
transparent pellet using a hydraulic press.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
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[e]

Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

[e]

Record the sample spectrum over the range of 4000-400 cm~1.

o

Collect a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

[¢]

The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, a
direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable
volatile solvent and introduced via a gas chromatograph (GC-MS) or liquid chromatograph
(LC-MS).

lonization: Utilize an appropriate ionization technique. Electron lonization (El) is a common
method for generating fragment ions and determining the fragmentation pattern.
Electrospray lonization (ESI) can be used to observe the molecular ion with minimal
fragmentation.

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions
based on their mass-to-charge ratio (m/z).

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the
molecular ion and expected fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 1-

Bromo-2-iodo-4-nitrobenzene.
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Caption: Workflow for the synthesis and spectroscopic characterization.
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Caption: Detailed workflow for NMR spectroscopic analysis.
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Caption: Logical workflow for Mass Spectrometry analysis.

¢ To cite this document: BenchChem. [Spectroscopic Data for 1-Bromo-2-iodo-4-nitrobenzene:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1361577#spectroscopic-data-for-1-bromo-2-iodo-4-
nitrobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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